6-Methyl-4-(methylthio)-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound characterized by its unique structure and diverse chemical properties. It belongs to the class of dihydropyridine derivatives, which are known for their biological activities and applications in medicinal chemistry. The compound features a pyridine ring with various substituents, including a methyl group, a methylthio group, and a carbonitrile group.
The synthesis of 6-Methyl-4-(methylthio)-2-oxo-1,2-dihydropyridine-3-carbonitrile involves several steps that typically include the reaction of suitable pyridine derivatives with specific reagents to introduce the desired functional groups.
The molecular structure of 6-Methyl-4-(methylthio)-2-oxo-1,2-dihydropyridine-3-carbonitrile is defined by its arrangement of atoms and the types of bonds present.
The InChI representation for this compound is InChI=1S/C8H8N2OS/c1-5-3-7(12-2)6(4-9)8(11)10-5/h3H,1-2H3,(H,10,11). This structural configuration significantly influences its chemical behavior and reactivity.
6-Methyl-4-(methylthio)-2-oxo-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions due to its functional groups.
These reactions are influenced by the electronic properties imparted by the substituents on the pyridine ring .
The mechanism of action for 6-Methyl-4-(methylthio)-2-oxo-1,2-dihydropyridine-3-carbonitrile primarily revolves around its ability to interact with biological targets.
The compound's reactivity can lead to the formation of enzyme inhibitors or other bioactive molecules. Its mechanism often involves:
This makes it an interesting candidate for further pharmacological studies .
The physical and chemical properties of 6-Methyl-4-(methylthio)-2-oxo-1,2-dihydropyridine-3-carbonitrile are crucial for understanding its behavior in different environments.
These properties are essential for determining suitable applications in research and industry .
6-Methyl-4-(methylthio)-2-oxo-1,2-dihydropyridine-3-carbonitrile has several applications in scientific research:
Ongoing research continues to explore its full potential in these areas .
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: